Berupipam
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Berupipam, also known as NNC 22-0010, is a dopamine D1 receptor antagonist. It has a high affinity and selectivity for the D1 receptor, making it a potential candidate for treating psychotic disorders. its development was discontinued after phase I clinical trials .
Vorbereitungsmethoden
The synthetic routes for Berupipam involve several steps, including the formation of the benzazepine core and subsequent functionalizationThe final step involves the formation of the hemifumarate salt to enhance its stability and solubility .
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time to achieve the desired product.
Analyse Chemischer Reaktionen
Berupipam undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites. Common reagents for oxidation include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be used to modify the functional groups on this compound. Sodium borohydride is a common reducing agent.
Substitution: this compound can undergo substitution reactions, particularly at the bromine and chlorine positions. Common reagents include nucleophiles such as sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated metabolites, while substitution reactions can introduce new functional groups .
Wissenschaftliche Forschungsanwendungen
Berupipam has been studied primarily for its potential use in treating psychotic disorders due to its dopamine D1 receptor antagonistic properties. In addition to its medical applications, this compound has been used in research to study the role of dopamine D1 receptors in various physiological and pathological processes. This includes investigations into its effects on behavior, cognition, and neurochemistry .
Wirkmechanismus
Berupipam exerts its effects by selectively binding to and antagonizing dopamine D1 receptors. This action inhibits the activity of dopamine at these receptors, which can modulate neurotransmission and influence various neurological functions. The molecular targets of this compound include the dopamine D1 receptors located in the brain, particularly in regions involved in cognition and behavior .
Vergleich Mit ähnlichen Verbindungen
Berupipam is similar to other dopamine D1 receptor antagonists, such as Odapipam and SCH 23390. this compound is unique in its specific binding affinity and selectivity for the D1 receptor. This makes it a valuable tool for studying the role of D1 receptors in various biological processes. Similar compounds include:
Odapipam: Another dopamine D1 receptor antagonist with similar properties.
SCH 23390: A well-known D1 receptor antagonist used in research
This compound’s uniqueness lies in its specific binding profile and the potential therapeutic applications that were explored during its development.
Eigenschaften
CAS-Nummer |
150490-85-0 |
---|---|
Molekularformel |
C19H19BrClNO2 |
Molekulargewicht |
408.7 g/mol |
IUPAC-Name |
(5S)-5-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)-8-chloro-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol |
InChI |
InChI=1S/C19H19BrClNO2/c1-22-4-2-11-7-17(21)18(23)9-14(11)16(10-22)15-8-13(20)6-12-3-5-24-19(12)15/h6-9,16,23H,2-5,10H2,1H3/t16-/m0/s1 |
InChI-Schlüssel |
DIKLCFJDIZFAOM-INIZCTEOSA-N |
Isomerische SMILES |
CN1CCC2=CC(=C(C=C2[C@H](C1)C3=CC(=CC4=C3OCC4)Br)O)Cl |
SMILES |
CN1CCC2=CC(=C(C=C2C(C1)C3=CC(=CC4=C3OCC4)Br)O)Cl |
Kanonische SMILES |
CN1CCC2=CC(=C(C=C2C(C1)C3=CC(=CC4=C3OCC4)Br)O)Cl |
Synonyme |
8-chloro-5-(5'-bromo-2,3-dihydrobenzofuran-7-yl)-7-hydroxy-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine hemifumarate berupipam NNC 22-0010 NNC-22-0010 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.